Mitochondrial Uncoupling vs. Indomethacin
Tioxaprofen exhibits mitochondrial uncoupling activity that is quantitatively 'far stronger' than indomethacin, a widely used reference NSAID, when evaluated in isolated rat liver mitochondria [1]. The uncoupling effect of Tioxaprofen is characterized by a secondary suppression of state 3 respiration, distinguishing its mitochondrial impact profile from simple uncouplers [1]. This potency ranking places Tioxaprofen alongside clidanac as the most potent mitochondrial uncoupling agents among the NSAIDs tested in this comparative study.
| Evidence Dimension | Mitochondrial uncoupling potency (oxidative phosphorylation disruption) |
|---|---|
| Target Compound Data | Far stronger uncoupling effect (qualitative rank; quantitative state 3 respiration suppression observed) |
| Comparator Or Baseline | Indomethacin (weaker uncoupling effect; depresses state 3 respiration) |
| Quantified Difference | Far stronger uncoupling effect (investigator-assessed potency ranking) |
| Conditions | Isolated rat liver mitochondria; comparative study of recently synthesized NSAIDs |
Why This Matters
For researchers studying mitochondrial toxicity mechanisms or developing uncoupler-based antifungal strategies, Tioxaprofen provides substantially higher uncoupling potency than indomethacin, reducing required concentrations in mitochondrial assays.
- [1] Shiojiri H, Kawai K, Nozawa Y, Nozaki M, Tsurumi K, Fujimura H. Nonsteroidal antiinflammatory drugs which exert an inhibitory effect on mitochondrial reactions. Drugs Exp Clin Res. 1984;10(12):857-862. View Source
